4-Bromo-N1,N2-diethylphthalamide
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Overview
Description
4-Bromo-N1,N2-diethylphthalamide is an organic compound with the molecular formula C12H15BrN2O2 It is a derivative of phthalamide, where the hydrogen atoms on the nitrogen atoms are replaced by ethyl groups, and a bromine atom is attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N1,N2-diethylphthalamide typically involves the bromination of N1,N2-diethylphthalamide. The reaction can be carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N1,N2-diethylphthalamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phthalamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-N1,N2-diethylphthalamide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It may be used in the study of enzyme inhibition and other biochemical processes.
Pharmaceutical Research: The compound can be explored for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 4-Bromo-N1,N2-diethylphthalamide depends on its specific application. In organic synthesis, it acts as a reactant that undergoes various chemical transformations. In biological systems, it may interact with enzymes or other molecular targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
N1,N2-Diethylphthalamide: The parent compound without the bromine substitution.
4-Chloro-N1,N2-diethylphthalamide: A similar compound with a chlorine atom instead of bromine.
4-Fluoro-N1,N2-diethylphthalamide: A compound with a fluorine atom in place of bromine.
Uniqueness
4-Bromo-N1,N2-diethylphthalamide is unique due to the presence of the bromine atom, which can influence its reactivity and properties. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the bromine atom can affect the compound’s biological activity, potentially leading to unique interactions with molecular targets.
Properties
IUPAC Name |
4-bromo-1-N,2-N-diethylbenzene-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-3-14-11(16)9-6-5-8(13)7-10(9)12(17)15-4-2/h5-7H,3-4H2,1-2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWXOUBWWBBNRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)Br)C(=O)NCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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